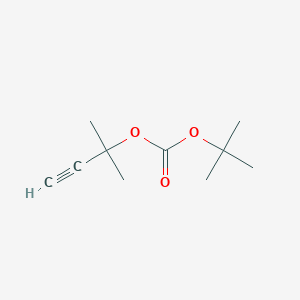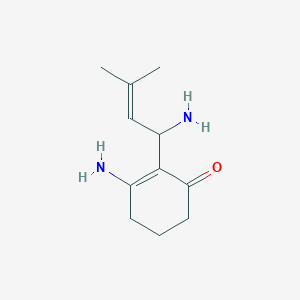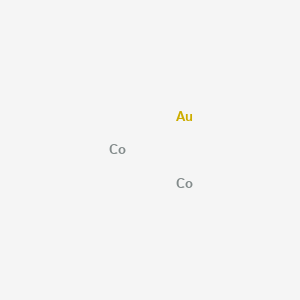
Urea, N-(cyclohexylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both cyclohexylmethyl and 7-hydroxy-1-naphthalenyl groups, imparts specific chemical and physical properties that make it of interest to researchers and industry professionals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of cyclohexylmethylamine with 7-hydroxy-1-naphthaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to form the final urea derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce cyclohexylmethylamines or naphthyl alcohols.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the hydroxyl group and the urea moiety can interact with biological targets in specific ways.
Medicine
In medicinal chemistry, Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- may be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants, lubricants, and polymers. Its unique properties can enhance the performance of these products.
作用机制
The mechanism by which Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the urea moiety can participate in various interactions, such as hydrogen bonding and van der Waals forces, with molecular targets.
相似化合物的比较
Similar Compounds
Urea, N-(cyclohexylmethyl)-N’-(phenyl)-: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
Urea, N-(cyclohexylmethyl)-N’-(4-hydroxyphenyl)-: Contains a hydroxyl group on a phenyl ring, which may have different electronic and steric effects compared to the naphthalenyl group.
Urea, N-(cyclohexylmethyl)-N’-(2-hydroxy-1-naphthalenyl)-: Similar structure but with the hydroxyl group in a different position, potentially altering its chemical and biological properties.
Uniqueness
The presence of both the cyclohexylmethyl and 7-hydroxy-1-naphthalenyl groups in Urea, N-(cyclohexylmethyl)-N’-(7-hydroxy-1-naphthalenyl)- makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
CAS 编号 |
648420-45-5 |
|---|---|
分子式 |
C18H22N2O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-(cyclohexylmethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C18H22N2O2/c21-15-10-9-14-7-4-8-17(16(14)11-15)20-18(22)19-12-13-5-2-1-3-6-13/h4,7-11,13,21H,1-3,5-6,12H2,(H2,19,20,22) |
InChI 键 |
CPGARSWBAMUOPQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CNC(=O)NC2=CC=CC3=C2C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


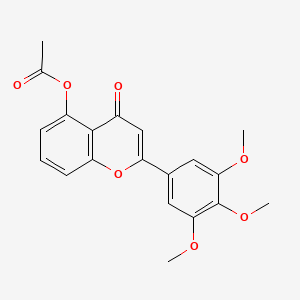

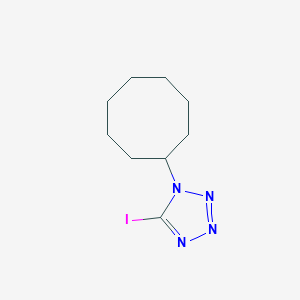
![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)


![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)

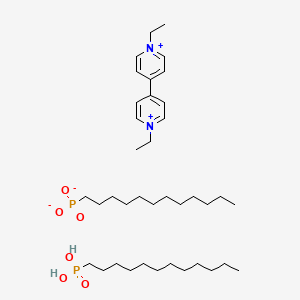

![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
